molecular formula C17H27BrClNO B1441101 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219979-22-2

2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1441101
CAS No.: 1219979-22-2
M. Wt: 376.8 g/mol
InChI Key: LUWZPUXHKIQUCG-UHFFFAOYSA-N
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Description

2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Bromo-4-(tert-butyl)phenol and 2-chloroethylpiperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of Intermediate: The intermediate 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine is formed.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products like azido or thiocyanato derivatives.

    Electrophilic Substitution: Products like nitro or sulfonic acid derivatives.

    Oxidation: Products like carboxylic acids or ketones.

    Reduction: Products like alcohols or amines.

Scientific Research Applications

2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological systems.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to changes in their activity. The bromine atom and tert-butyl group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butyl)phenol
  • 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}amine
  • 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}morpholine

Uniqueness

2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, bromine atom, and tert-butyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-17(2,3)13-7-8-16(15(18)12-13)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWZPUXHKIQUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-22-2
Record name Piperidine, 2-[2-[2-bromo-4-(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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